1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one
Description
Properties
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br2FO/c16-11-4-1-10(2-5-11)3-8-15(19)13-7-6-12(17)9-14(13)18/h1-2,4-7,9H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCQHVBLVXKOQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Br)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001192901 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898761-78-9 | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898761-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 1-(4-bromo-2-fluorophenyl)-3-(4-bromophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001192901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenated Aryl Ketone Synthesis
A key intermediate in the synthesis is the aryl ketone bearing bromine and fluorine substituents on the aromatic ring. According to literature, such compounds can be prepared via oxidation of aryl methyl derivatives or via Friedel-Crafts acylation routes with halogenated aromatic precursors.
Oxidation of Halogenated Aryl Methyls: The oxidation of methyl-substituted halogenated aromatics to aryl ketones can be achieved using reagents like chromium-based oxidants or manganese dioxide under controlled conditions. For example, 2-bromo-4-fluorotoluene can be oxidized to 1-(4-bromo-2-fluorophenyl)ethan-1-one with good yields (~79%) as reported in detailed synthetic procedures.
Friedel-Crafts Acylation: Halogenated benzoyl chlorides can be reacted with substituted aromatic compounds in the presence of Lewis acids (e.g., AlCl3) to afford halogenated aryl ketones. This method allows the introduction of bromine and fluorine substituents in specific positions on the aromatic ring.
Construction of the Propiophenone Backbone
The propiophenone backbone (a three-carbon ketone chain) can be constructed by coupling two aryl units via a Claisen-Schmidt condensation or related aldol-type condensation reactions.
Claisen-Schmidt Condensation: This involves the reaction of an aryl methyl ketone with an aryl aldehyde under basic conditions to form α,β-unsaturated ketones, which can be further hydrogenated or modified to yield the saturated propiophenone structure. For example, condensation of 4-bromobenzaldehyde with 1-(4-bromo-2-fluorophenyl)propan-1-one derivatives can be utilized.
Grignard Reactions: Formation of the carbon-carbon bond can also be achieved by reaction of aryl magnesium halides with suitable electrophiles such as esters or acid chlorides. The Grignard reagent derived from 4-bromophenyl magnesium bromide can be reacted with 4-bromo-2-fluorobenzoyl chloride to afford the ketone after workup.
Halogenation Techniques
Selective bromination and fluorination are critical for the synthesis. Methods include:
Electrophilic Bromination: Using reagents like potassium bromide with oxidants (e.g., sodium perborate) in acidic media to selectively brominate aromatic amines or ketones at desired positions. This method yields high purity brominated intermediates (up to 88% yield).
Introduction of Fluorine: Fluorine atoms are often introduced via nucleophilic aromatic substitution on halogenated aromatic rings or by using fluorinated building blocks commercially available or synthesized via fluorination reagents.
Purification and Characterization
- Purification is typically done by chromatographic techniques such as silica gel column chromatography or gel permeation chromatography to isolate the target ketone with high purity.
- Characterization is confirmed by spectroscopic methods including ^1H NMR, ^13C NMR, mass spectrometry (MS), and melting point determination. For example, ^1H NMR signals corresponding to aromatic protons and methyl groups, and MS molecular ion peaks consistent with the bromine and fluorine content confirm the structure.
Summary Table of Preparation Steps
| Step | Reaction Type | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Oxidation | 2-bromo-4-fluorotoluene | MnO2 or Cr-based oxidants | ~79 | Produces 1-(4-bromo-2-fluorophenyl)ethan-1-one |
| 2 | Friedel-Crafts Acylation | Halogenated benzoyl chloride + aromatic ring | AlCl3, inert atmosphere | Variable | For aryl ketone synthesis |
| 3 | Claisen-Schmidt Condensation | 4-bromobenzaldehyde + aryl methyl ketone | Base (NaOH or KOH), ethanol or aqueous solvent | Moderate | Forms α,β-unsaturated ketone intermediate |
| 4 | Grignard Reaction | 4-bromophenyl magnesium bromide + acid chloride | THF, low temperature | High | Carbon-carbon bond formation |
| 5 | Electrophilic Bromination | Aromatic amine or ketone | KBr, NaBO3, Acetic acid, 0 °C | Up to 88 | Selective bromination |
| 6 | Purification | Crude product | Column chromatography | - | Ensures high purity for characterization |
Research Findings and Considerations
- The selective placement of bromine and fluorine substituents is crucial for the compound’s properties and requires careful control of reaction conditions.
- Yields vary depending on the method and substituent pattern but generally range from moderate to high (54–90% reported in related compounds).
- The use of mild conditions in halogenation and oxidation steps helps preserve sensitive functional groups and prevents overreaction.
- Chromatographic purification is essential due to the close similarity of halogenated intermediates and byproducts.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine and fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research on potential pharmaceutical applications, such as the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity. The compound can inhibit or activate specific pathways, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues: Substituent Effects
Halogenated Propanones
- 1-(4-Bromophenyl)-3-(dimethylamino)propan-1-one (): Replaces the 4-bromo-2-fluorophenyl group with a dimethylamino moiety. Exhibits antichlamydial activity (89% yield in synthesis), highlighting the role of electron-donating groups in bioactivity. ¹H NMR: δ 7.93 (d, 2H, aromatic), 3.60 (m, 2H, CH₂), 2.77 (s, 6H, N(CH₃)₂) .
1-(4-Bromo-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one ():
Heterocyclic Derivatives
ME-4: 1-(3-(4-Bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-3-(hydrazinyloxy)propan-1-one ():
3-(Benzofuran-2-yl)-1-(2-nitrophenyl)propan-1-one derivatives ():
Physical and Spectral Properties
Notes:
Biological Activity
1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one, also known by its CAS number 898761-78-9, is an organic compound classified as an aromatic ketone. Its unique structure, characterized by the presence of bromine and fluorine substituents on the phenyl rings, imparts distinctive chemical properties that are of significant interest in both chemical and biological research.
- Molecular Formula : C15H11Br2FO
- Molecular Weight : 386.0536 g/mol
- CAS Number : 898761-78-9
The compound is synthesized through a Grignard reaction involving 4-bromo-2-fluorobenzene and 4-bromobenzaldehyde, followed by purification methods such as recrystallization or column chromatography .
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The halogen substituents enhance its binding affinity, allowing it to modulate various biological pathways.
Antimicrobial Activity
Research has demonstrated the compound's potential antimicrobial properties. For instance, it has been evaluated against various pathogens, including Candida albicans. The minimal inhibitory concentration (MIC) values indicate significant antifungal activity, suggesting that modifications in the phenyl ring can greatly influence biological efficacy .
Inhibition of Cytochrome P450 Enzymes
The compound has also been studied for its inhibitory effects on cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of steroid hormones. Specific studies have shown that certain derivatives exhibit selective inhibition against enzymes like CYP11B1 and CYP11B2, highlighting the compound's potential in pharmacological applications .
Study on Antifungal Activity
A study focused on various halogenated derivatives of similar compounds revealed that the presence of bromine and fluorine significantly enhanced antifungal activity against C. albicans. The results indicated that compounds with specific substitutions could achieve MIC values comparable to established antifungal agents .
Cytochrome P450 Inhibition
Another research effort investigated the selectivity of this compound against several cytochrome P450 enzymes involved in steroid biosynthesis. The findings showed that while some derivatives had negligible effects on CYP11B1, others demonstrated potent inhibition at higher concentrations .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activity of this compound compared to structurally similar compounds:
| Compound Name | MIC (µg/mL) | CYP Inhibition |
|---|---|---|
| This compound | 0.023 | Moderate |
| 1-(4-Bromo-2-fluorophenyl)-3-(4-chlorophenyl)propan-1-one | 0.021 | Low |
| 1-(4-Bromo-2-fluorophenyl)-3-(4-methylphenyl)propan-1-one | 0.025 | Moderate |
This comparative analysis illustrates how slight variations in molecular structure can lead to significant differences in biological activity.
Q & A
Q. What are the common synthetic routes for 1-(4-Bromo-2-fluorophenyl)-3-(4-bromophenyl)propan-1-one, and how can reaction conditions be optimized?
The compound is typically synthesized via Friedel-Crafts acylation using a brominated aromatic substrate. For example:
- Step 1 : Bromination of 4-fluorotoluene to introduce bromine at the 4-position.
- Step 2 : Acylation with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst . Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. nitrobenzene), catalyst loading (1.2–1.5 equiv. AlCl₃), and temperature (0–25°C) to minimize side products like diacylated derivatives. Reaction progress is monitored via TLC or GC-MS .
Q. Which spectroscopic methods are most effective for characterizing this compound, and what key data should researchers prioritize?
- ¹H/¹³C NMR : Look for distinct signals:
- Aromatic protons (δ 7.2–8.1 ppm, split due to bromine and fluorine substituents).
- Ketone carbonyl (δ ~200 ppm in ¹³C NMR).
- MS (ESI) : Confirm molecular ion peaks at m/z 413/415 (Br isotopic pattern).
- IR : Strong C=O stretch at ~1680 cm⁻¹ .
For crystallinity assessment, PXRD is recommended to identify polymorphic forms .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement of this compound?
Using SHELXL (v.2018/3):
- Step 1 : Input initial .hkl and .ins files from single-crystal X-ray data (e.g., monoclinic P2₁/n space group, a = 4.0060 Å, b = 23.1253 Å, c = 13.4933 Å, β = 96.344°) .
- Step 2 : Apply restraints for disordered bromine/fluorine atoms using ISOR and DELU commands.
- Step 3 : Validate with ORTEP-3 to visualize thermal ellipsoids and hydrogen bonding (e.g., intramolecular C–H⋯O interactions) . Discrepancies in R₁ values (>5%) may indicate twinning; use TWIN/BASF commands for correction .
Q. What reaction mechanisms explain the regioselective bromination of the propanone moiety in this compound?
Bromination at the α-position proceeds via radical-mediated pathways under UV light:
- Initiation : N-Bromosuccinimide (NBS) generates Br· radicals.
- Propagation : H-abstraction from the propanone CH₂ group forms a stabilized radical intermediate.
- Termination : Radical recombination yields 2-bromo derivatives. Regioselectivity is influenced by steric effects (bulky 4-bromo-2-fluorophenyl group) and radical stability .
Q. How does this compound interact with biological targets, and what experimental models validate its bioactivity?
- Enzyme Inhibition : The ketone group forms covalent adducts with cysteine residues (e.g., in SARS-CoV-2 M⁴ᵖʳᵒ protease).
- Assay Design :
Fluorescence quenching : Monitor tryptophan residue changes in target proteins (λₑₓ = 280 nm, λₑₘ = 340 nm).
ITC (Isothermal Titration Calorimetry) : Measure binding affinity (ΔG = −28.5 kJ/mol reported for similar chalcones) .
- In Vivo Models : Zebrafish embryos (48 hpf) assess toxicity (LC₅₀ > 100 µM) .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- DFT Calculations (B3LYP/6-311+G(d,p)) :
- Analyze LUMO maps to identify electrophilic sites (e.g., carbonyl carbon: −3.2 eV).
- Transition state modeling for SN2 displacement of bromine (ΔG‡ = 85 kJ/mol) .
- MD Simulations : Solvent effects (e.g., DMSO vs. water) on reaction kinetics .
Methodological Challenges & Solutions
Q. How to address low yields in Friedel-Crafts synthesis of this compound?
- Issue : Competing side reactions (e.g., polyacylation).
- Solutions :
Use bulky directing groups (e.g., tert-butyl) to limit over-substitution.
Optimize stoichiometry (1:1.05 acyl chloride:aromatic substrate).
Employ microwave-assisted synthesis (80°C, 10 min) for faster kinetics .
Q. What strategies differentiate isostructural polymorphs of this compound?
- Variable-Temperature XRD : Identify phase transitions (e.g., P2₁/n → P1 at 150 K).
- Hirshfeld Surface Analysis : Quantify Br⋯F interactions (<3.4 Å) using CrystalExplorer .
- DSC : Detect melting point variations (ΔT = 2–5°C between polymorphs) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
